![molecular formula C13H15N3O3 B7582200 N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide](/img/structure/B7582200.png)
N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in the late 1990s and has since been investigated for its potential as a cancer treatment.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. DMXAA has been shown to activate the production of interferon-alpha, tumor necrosis factor-alpha, and other cytokines that are involved in the immune response. These cytokines have been shown to induce tumor necrosis and inhibit tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce tumor necrosis, inhibit tumor growth, and inhibit the growth of new blood vessels. DMXAA has also been shown to activate the immune system and induce cytokine production. In addition, DMXAA has been shown to have anti-inflammatory properties and has been investigated for its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMXAA in lab experiments include its high potency and selectivity for tumor cells, as well as its ability to induce tumor necrosis and inhibit tumor growth. However, DMXAA has some limitations, including its relatively short half-life and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of DMXAA. One direction is the investigation of its potential as an anti-angiogenic agent, as it has been shown to inhibit the growth of new blood vessels. Another direction is the investigation of its potential as an anti-inflammatory agent, as it has been shown to have anti-inflammatory properties. Additionally, the development of DMXAA derivatives with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research. Finally, the investigation of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy, is an important area of future research.
Métodos De Síntesis
DMXAA can be synthesized through several methods, including the reaction of 3,6-dichloropyridazine with 3-aminopiperidine-2,6-dione and subsequent reaction with 2-(methylamino)benzoic acid. Alternatively, DMXAA can be synthesized through the reaction of 3,6-dichloropyridazine with 2-(methylamino)benzoic acid and subsequent reaction with 3-aminopiperidine-2,6-dione. Both methods result in the formation of DMXAA with high yield and purity.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and breast cancer. DMXAA has also been investigated for its potential as an anti-angiogenic agent, as it inhibits the growth of new blood vessels that are necessary for tumor growth and survival.
Propiedades
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-14-9-5-3-2-4-8(9)12(18)15-10-6-7-11(17)16-13(10)19/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDANRTZBLNQEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NC2CCC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.